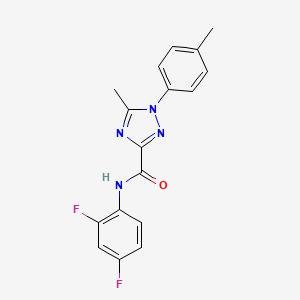

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, also known as MMTP, is a synthetic opioid drug that has been extensively studied for its potential use in pain management. MMTP is a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

科学的研究の応用

Antibacterial Agents

The synthesis and evaluation of pyrido(2,3-d)pyrimidine derivatives, including modifications with piperazine structures, have shown significant antibacterial activity. These compounds, through various chemical reactions, have been found to exhibit considerable in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. The structural modifications involving piperazine and sulfonyl groups contribute to their activity, demonstrating the potential application of 1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide derivatives in developing new antibacterial agents (Matsumoto & Minami, 1975).

Enzyme Inhibition

A series of derivatives synthesized from this compound have been evaluated for their enzyme inhibition properties. These derivatives have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The sulfonyl and piperidine moieties play a crucial role in enhancing the inhibitory activity, indicating potential applications in the development of therapeutic agents for treating neurodegenerative disorders (Khalid, Rehman, & Abbasi, 2014).

Growth Hormone Secretagogues

Compounds structurally related to this compound have been studied for their role as growth hormone secretagogues. These studies include the investigation of their mass spectrometry characteristics and the analysis of their potential in promoting growth hormone release, indicating their application in treating conditions associated with growth hormone deficiencies. The ability to modulate growth hormone levels through structural modifications of this compound underscores its importance in therapeutic applications related to growth disorders (Qin, 2002).

Lewis Basic Catalysts

Derivatives of this compound have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This application demonstrates the compound's versatility in synthetic chemistry, especially in catalyzing reactions that require high selectivity and yield. The ability to act as a catalyst for such specific reactions highlights its potential in the synthesis of complex organic molecules with precise chiral configurations (Wang et al., 2006).

特性

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-8-4-3-7-12(13)15-14(17)11-6-5-9-16(10-11)21(2,18)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZMLPDVCSKRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)